molecular formula C13H14N4O3S B2482565 N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1211620-71-1

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2482565
CAS RN: 1211620-71-1
M. Wt: 306.34
InChI Key: LVCCDTDNMBIIAX-UHFFFAOYSA-N
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Description

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as MOA-728, is a small molecule inhibitor that has gained significant attention in the field of scientific research. MOA-728 is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the regulation of gene expression, and the inhibition of this interaction has been shown to have therapeutic potential in a variety of diseases.

Scientific Research Applications

properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8-16-17-11(20-8)7-14-12(18)13(19)15-9-5-3-4-6-10(9)21-2/h3-6H,7H2,1-2H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCCDTDNMBIIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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